3-oxo-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
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Overview
Description
3-oxo-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. This compound is part of the piperazine family, which is widely used in medicinal chemistry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the reaction of 2-(trifluoromethyl)aniline with piperazine-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-oxo-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific receptors and enzymes.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-oxo-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenylpiperazine: A related compound with similar pharmacological properties.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Pexidartinib: Another trifluoromethyl-containing compound with anticancer properties.
Uniqueness
3-oxo-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to its specific structure, which combines the trifluoromethyl group with the piperazine ring. This combination enhances its pharmacological properties and makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C12H12F3N3O2 |
---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
3-oxo-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C12H12F3N3O2/c13-12(14,15)8-3-1-2-4-9(8)17-11(20)18-6-5-16-10(19)7-18/h1-4H,5-7H2,(H,16,19)(H,17,20) |
InChI Key |
MJJIGIIPYHCPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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